molecular formula C7H6N6S2 B11060841 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 64369-27-3

6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11060841
CAS No.: 64369-27-3
M. Wt: 238.3 g/mol
InChI Key: WJGNUENNOPPSQP-UHFFFAOYSA-N
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Description

6-methyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains both triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In a study evaluating various 1,3,4-thiadiazole derivatives, compounds similar to 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrated effective antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The compounds were tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using the paper disc diffusion method .

Anticonvulsant Properties

Thiadiazole derivatives have also been investigated for their anticonvulsant effects. A study reported that certain 1,2,4-triazolo-thiadiazole derivatives exhibited notable anticonvulsant activity in animal models. The mechanism is thought to involve modulation of neurotransmitter systems that are critical for seizure control .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been explored in various studies. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or fungicide. Thiadiazole derivatives have been included in pesticide formulations due to their effectiveness against various plant pathogens. For instance, this compound could be explored for its ability to control fungal infections in crops .

Herbicidal Properties

Research into herbicidal activity has indicated that thiadiazole derivatives can inhibit weed growth effectively. This application is crucial for sustainable agriculture practices where chemical herbicides are minimized. Studies have shown that certain thiadiazole compounds possess selective herbicidal properties that can target specific weed species without harming crops .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Summary of Biological Activities

Activity TypeTested CompoundsResults
AntimicrobialVarious thiadiazole derivativesEffective against S. aureus, E. coli
AnticonvulsantSelected triazolo-thiadiazolesSignificant reduction in seizure activity
Anti-inflammatoryThiadiazole derivativesReduced levels of pro-inflammatory cytokines
PesticidalThiadiazole-based formulationsEffective against fungal pathogens
HerbicidalSpecific thiadiazole compoundsSelective inhibition of weed growth

Mechanism of Action

The mechanism of action of 6-methyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its dual ring structure, which combines the properties of both triazole and thiadiazole rings.

Biological Activity

6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This compound belongs to a class of triazolo-thiadiazole derivatives known for their potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of multiple heteroatoms contributing to its biological activity. The molecular formula is C10H9N5S2C_{10}H_{9}N_{5}S_{2} with a molecular weight of approximately 253.35 g/mol.

PropertyValue
Molecular Formula C10H9N5S2
Molecular Weight 253.35 g/mol
IUPAC Name This compound
InChI Key N/A

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives against a range of bacteria and fungi. The findings revealed that several compounds demonstrated antibacterial activity superior to standard antibiotics like ampicillin and streptomycin. Notably, the compound exhibited potent effects against resistant strains of bacteria and fungi, with minimal inhibitory concentrations (MIC) significantly lower than those of reference drugs such as ketoconazole and bifonazole .

Anticancer Activity

In vitro studies have shown that triazolo-thiadiazole derivatives can inhibit cancer cell proliferation. One particular derivative demonstrated an ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of topoisomerase IIα phosphorylation. This inhibition leads to DNA damage and cell cycle arrest in the S phase . The compound's efficacy was compared with established anticancer agents, highlighting its potential as a therapeutic candidate.

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells and cancerous tissues. The compound's ability to disrupt DNA processes in cancer cells and its interference with bacterial cell wall synthesis are critical mechanisms underlying its antimicrobial and anticancer effects .

Study 1: Antimicrobial Efficacy

In a comparative study involving various triazolo-thiadiazole derivatives, the compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that it exhibited moderate to high antibacterial activity against tested microorganisms such as Escherichia coli and Staphylococcus aureus. The study concluded that structural modifications at specific positions on the thiadiazole ring could enhance antimicrobial potency .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of triazolo-thiadiazoles revealed that the compound induced significant apoptosis in DLD-1 and HT-29 colon cancer cell lines. Flow cytometry analysis confirmed cell cycle arrest and increased apoptotic markers post-treatment with the compound . This study emphasizes the potential application of this compound in cancer therapy.

Properties

CAS No.

64369-27-3

Molecular Formula

C7H6N6S2

Molecular Weight

238.3 g/mol

IUPAC Name

6-methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C7H6N6S2/c1-3-5(15-12-8-3)6-9-10-7-13(6)11-4(2)14-7/h1-2H3

InChI Key

WJGNUENNOPPSQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C

Origin of Product

United States

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